molecular formula C9H9N3O B2404907 1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 130506-80-8

1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2404907
CAS No.: 130506-80-8
M. Wt: 175.191
InChI Key: XSYUAWKMIYXTAV-UHFFFAOYSA-N
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Description

1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 878994-16-2) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 7 and an acetyl group at position 4. Its molecular formula is C₁₄H₁₂N₄O, with a molecular weight of 252.27 g/mol .

The pyrazolo[1,5-a]pyrimidine scaffold is known for its aromatic stability and ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism . The acetyl group at position 6 enhances reactivity, making it a key intermediate for synthesizing derivatives with modified biological activities .

Properties

IUPAC Name

1-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-8(7(2)13)5-10-9-3-4-11-12(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYUAWKMIYXTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=NN12)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines. A review highlighted the structural diversity of pyrazolo[1,5-a]pyrimidines and their potential as selective protein inhibitors and anticancer agents due to their ability to interact with specific biological targets .

A specific study demonstrated that compounds derived from this scaffold showed promising activity against tumors by inhibiting key enzymes involved in cancer progression . The mechanism of action often involves the modulation of signaling pathways critical for cell proliferation and survival.

Antitubercular Activity

Recent findings identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead compound against Mycobacterium tuberculosis. This compound was developed through high-throughput screening, showcasing its ability to inhibit M. tuberculosis effectively while exhibiting low cytotoxicity . The structural modifications made to the pyrazolo[1,5-a]pyrimidine core were crucial in enhancing its antitubercular activity.

Enzymatic Inhibition

Another area of interest is the enzymatic inhibition potential of 1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone. Studies have indicated that modifications to this compound can yield effective inhibitors for various enzymes linked to disease pathways. For instance, compounds based on this structure have shown promise as inhibitors of Bruton’s tyrosine kinase, which is relevant in treating certain types of cancers .

Fluorescent Properties

The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for optical applications. A study found that certain derivatives exhibit tunable fluorescence characteristics, making them ideal candidates for use as fluorescent probes in biological imaging and sensing applications . The incorporation of electron-donating groups at specific positions significantly enhances their emission properties.

Photophysical Studies

Research has indicated that these compounds can serve as effective fluorophores due to their high quantum yields and stability under various conditions. Their potential applications extend to organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/References
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antitubercular agentsEffective against M. tuberculosis with low cytotoxicity
Enzymatic inhibitorsPotential inhibitors for Bruton’s tyrosine kinase
Material ScienceFluorescent probesTunable fluorescence properties suitable for biological imaging
OLED applicationsHigh quantum yields and stability under various conditions

Mechanism of Action

The mechanism of action of 1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone 7-methyl, 6-acetyl C₁₄H₁₂N₄O 252.27 Intermediate for anticancer derivatives; high reactivity due to acetyl group
1-[2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone 2-(4-chlorophenyl), 7-methyl, 6-acetyl C₁₅H₁₂ClN₃O 285.73 Used in biochemical studies; enhanced hydrophobicity and target affinity due to chlorophenyl group
1-(7-Methyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 7-methyl, 2-pyridinyl, 6-acetyl C₁₃H₁₁N₅O 265.27 Improved solubility due to pyridinyl substituent; potential kinase inhibitor
UCB-FcRn-84 (1-[7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone) 7-(3-fluorophenyl), 5-methyl, 6-acetyl C₁₅H₁₃FN₄O 291.29 Binds neonatal Fc receptor (FcRn); enantiomers separated for chiral drug studies
1-{7-[2-(Benzyloxy)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone 7-(2-benzyloxyphenyl), 5-methyl, 6-acetyl C₂₁H₂₀N₄O₂ 360.42 Bulky substituent improves membrane permeability; explored in CNS drug development

Physicochemical Properties

  • Solubility : The pyridinyl-substituted derivative (CAS 878994-19-5) exhibits higher aqueous solubility compared to the chlorophenyl analog due to the polar pyridine ring .
  • Stability : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced thermal stability, whereas propargylthio-substituted derivatives (e.g., CAS 886152-14-3) are prone to oxidative degradation .

Biological Activity

1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (referred to as compound 1) is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a methyl group at position 7 and an ethanone substituent. Its molecular formula is C_9H_10N_4O, and it is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compound 1 against various bacterial strains. A significant study evaluated its Minimum Inhibitory Concentration (MIC) against several pathogens:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These results indicate that compound 1 exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

Biofilm Formation Inhibition

In addition to its antibacterial efficacy, compound 1 has demonstrated antibiofilm activity. A study utilizing the crystal violet assay revealed that it could inhibit biofilm formation by up to 85% in Staphylococcus aureus and 80% in Pseudomonas aeruginosa when treated with concentrations corresponding to its MIC . This suggests its potential use in treating biofilm-related infections.

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine derivatives, including compound 1, have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • HL-60 (human promyelocytic leukemia) : Compound 1 exhibited an IC50 value of 110 nM , indicating strong antiproliferative effects.
  • Mechanism of Action : Studies suggest that the compound induces apoptosis through modulation of the intrinsic apoptotic pathway .

Enzymatic Inhibition

Compound 1 has shown promise as an enzyme inhibitor , particularly targeting protein kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance its inhibitory potency against specific targets .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of compound 1:

  • Antimicrobial Efficacy Study : A comprehensive evaluation involving multiple bacterial strains revealed that compound 1 not only inhibited growth but also reduced biofilm formation significantly .
  • Anticancer Potential Assessment : In vitro studies demonstrated that compound 1 effectively reduced cell viability in HL-60 cells and triggered apoptosis, suggesting its potential as a therapeutic agent for leukemia .
  • Enzymatic Activity Investigation : The compound was tested against various kinases, showing promising results that warrant further exploration into its mechanism of action .

Q & A

Q. What explains conflicting reports on the compound’s solubility in polar solvents?

  • Analysis : Polymorphism affects solubility. Crystalline forms (e.g., Form I vs. Form II) exhibit distinct dissolution profiles. Characterize polymorphs via PXRD and DSC, and optimize recrystallization solvents (e.g., ethanol/water vs. acetonitrile) .

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